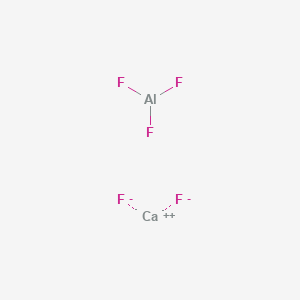

calcium pentafluoroaluminum(2-)

Description

Calcium pentafluoroaluminate (CaAlF₅) is a fluoroaluminate compound characterized by its unique coordination of aluminum, fluorine, and calcium.

Properties

CAS No. |

33790-67-9 |

|---|---|

Molecular Formula |

AlCaF5 |

Molecular Weight |

162.05 g/mol |

IUPAC Name |

calcium pentafluoroaluminum(2-) |

InChI |

InChI=1S/Al.Ca.5FH/h;;5*1H/q+3;+2;;;;;/p-5 |

InChI Key |

VIOPHZQGFVDCKO-UHFFFAOYSA-I |

Canonical SMILES |

[F-].[F-].F[Al](F)F.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium pentafluoroaluminate can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of calcium fluoride with aluminum fluoride under controlled conditions. The reaction typically requires high temperatures and an inert atmosphere to prevent contamination .

Industrial Production Methods

In industrial settings, calcium pentafluoroaluminate is produced using high-temperature furnaces where calcium fluoride and aluminum fluoride are combined. The process is carefully monitored to ensure the purity and quality of the final product. The use of advanced materials and technologies helps in achieving consistent results .

Chemical Reactions Analysis

Types of Reactions

Calcium pentafluoroaluminate undergoes various chemical reactions, including:

Oxidation: The compound can react with oxygen to form different oxides.

Reduction: It can be reduced under specific conditions to yield elemental calcium and aluminum.

Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxygen, hydrogen, and halogenating agents. The reactions often require high temperatures and controlled atmospheres to proceed efficiently .

Major Products Formed

The major products formed from these reactions include calcium oxide, aluminum oxide, and various substituted derivatives of calcium pentafluoroaluminate .

Scientific Research Applications

Calcium pentafluoroaluminate has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other fluorinated compounds.

Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in dental materials.

Industry: It is used in the production of ceramics, glass, and other advanced materials due to its unique properties .

Mechanism of Action

The mechanism by which calcium pentafluoroaluminate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can interact with calcium channels and influence signal transduction pathways. In industrial applications, its unique structural properties enable it to act as a catalyst and facilitate various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Potassium Pentafluoroaluminate (K₂AlF₅)

- Structure and Stability : K₂AlF₅ is an alkali metal fluoroaluminate with a layered structure. Evidence indicates it forms transiently in cementitious systems but degrades over time. X-ray diffraction data show its presence in fresh samples (1 month old) but absence after 1 year, highlighting instability under ambient conditions .

- Synthesis : Produced via reaction between potassium-containing precursors and sodium silicofluoride (Na₂SiF₆) .

- Applications: Potential use as a temporary additive in blended cements, though its instability limits long-term utility.

2.2. Cesium Pentafluoroaluminate (Cs₂AlF₅)

- Structure and Stability : Cs₂AlF₅ shares a similar pentafluoroaluminate anion (AlF₅²⁻) but with cesium as the counterion. Its inclusion in chemical databases (e.g., PubChem CID 22239220) suggests established synthesis protocols and relative stability compared to K₂AlF₅ .

2.3. Trilithium Hexafluoroaluminate (Li₃AlF₆)

- Structure and Stability : This hexafluoroaluminate features a higher fluorine-to-aluminum ratio (AlF₆³⁻ anion). Its stability is inferred from its use in lithium-ion battery electrolytes and metallurgical fluxes .

- Applications : Widely employed in energy storage systems and as a flux for aluminum welding due to its thermal stability and ionic conductivity.

2.4. Calcium Aluminate Chloride Hydrate (Ca₂AlO₃Cl·5H₂O)

- It is a chlorinated calcium aluminate hydrate used in cement chemistry for chloride binding .

Comparative Data Table

Research Findings and Implications

- Stability Trends : Alkali metal pentafluoroaluminates (K, Cs) exhibit varying stability, with Cs₂AlF₅ being more robust than K₂AlF₅. Calcium pentafluoroaluminate’s stability remains understudied but may benefit from Ca²⁺’s higher charge density .

- Functional Differences : The hexafluoroaluminate Li₃AlF₆ demonstrates superior thermal and electrochemical stability compared to pentafluoro variants, making it preferable for high-performance applications .

- Synthesis Challenges : Potassium and cesium pentafluoroaluminates require fluorinating agents like Na₂SiF₆, but scalability and cost for CaAlF₅ synthesis need optimization .

Q & A

Q. What are the established synthetic routes for Calcium Pentafluoroaluminate, and what critical reaction parameters influence yield and purity?

Calcium pentafluoroaluminate is typically synthesized via solid-state reactions or hydrothermal methods. For solid-state synthesis, stoichiometric mixtures of CaF₂ and AlF₃ are heated at 600–800°C under inert atmospheres to prevent oxidation. Hydrothermal methods involve reacting Ca(OH)₂ with AlF₃·3H₂O in aqueous HF at 150–200°C for 24–48 hours. Key parameters include temperature gradients, precursor purity, and reaction time, which directly affect crystallinity and phase purity. Post-synthesis characterization via XRD and SEM-EDS is critical to confirm the absence of secondary phases like CaF₂ or Al₂O₃ .

Q. How is the molecular geometry of Calcium Pentafluoroaluminate experimentally determined?

The structure of the AlF₅²⁻ anion in CaAlF₅ is analyzed using X-ray diffraction (XRD) to resolve bond lengths and coordination geometry. Complemented by Raman and IR spectroscopy, these techniques identify symmetric stretching (ν₁) and bending (ν₂) modes of Al-F bonds. Computational validation via VSEPR theory or Density Functional Theory (DFT) can predict trigonal bipyramidal geometry, which matches experimental data from single-crystal XRD .

Advanced Research Questions

Q. How can researchers address contradictions in reported thermal stability values of Calcium Pentafluoroaluminate?

Discrepancies in thermal stability (e.g., decomposition temperatures ranging from 700°C to 900°C) may arise from differences in synthesis conditions or impurity levels. To resolve this, researchers should:

- Standardize synthesis protocols (e.g., identical precursors, heating rates).

- Use thermogravimetric analysis (TGA) coupled with mass spectrometry to track gas evolution during decomposition.

- Apply statistical tools like ANOVA to compare datasets from multiple labs, ensuring sample homogeneity via SEM-EDS .

Q. What mechanistic insights explain the formation kinetics of Calcium Pentafluoroaluminate under varying pH conditions?

The formation mechanism involves AlF₃ dissolution in HF to form AlF₄⁻ and AlF₅²⁻ intermediates, which react with Ca²⁺ ions. Kinetic studies using in-situ pH monitoring and time-resolved XRD reveal that pH < 3 favors AlF₅²⁻ stability, while higher pH promotes hydrolysis to Al(OH)₃. Advanced methods like stopped-flow spectroscopy can quantify reaction rates, while DFT simulations model transition states to identify rate-limiting steps .

Q. What computational approaches are most effective for modeling the electronic structure of Calcium Pentafluoroaluminate, and how do they align with experimental data?

DFT with hybrid functionals (e.g., B3LYP) accurately predicts bandgap energies and charge distribution in CaAlF₅. Cluster models of the AlF₅²⁻ anion, optimized using Gaussian software, match experimental bond lengths within 1–2% error. Validation involves comparing computed IR spectra with experimental data, focusing on Al-F vibrational modes. Multi-scale modeling (e.g., combining DFT with molecular dynamics) further explores thermal expansion coefficients .

Methodological Guidance for Contradiction Analysis

Q. How should researchers design experiments to investigate the hygroscopicity of Calcium Pentafluoroaluminate across varying humidity levels?

- Use controlled humidity chambers (e.g., 20–90% RH) to expose samples for 24–72 hours.

- Measure mass changes via microbalance and correlate with XRD phase analysis to detect hydration products.

- Pair with ab-initio molecular dynamics simulations to model H₂O adsorption on AlF₅²⁻ surfaces .

Q. What strategies mitigate challenges in synthesizing phase-pure Calcium Pentafluoroaluminate when using impure AlF₃ precursors?

- Pre-treat AlF₃ with HF gas to remove oxide impurities (e.g., Al₂O₃).

- Employ differential scanning calorimetry (DSC) to identify eutectic points in precursor mixtures.

- Use Rietveld refinement during XRD analysis to quantify phase ratios and optimize synthesis conditions .

Data Interpretation Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on Calcium Pentafluoroaluminate’s environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.